molecular formula C12H14O4S B14890638 2-Tosyloxycyclopentanone

2-Tosyloxycyclopentanone

Cat. No.: B14890638
M. Wt: 254.30 g/mol
InChI Key: PAFZGOLQWSDLMN-UHFFFAOYSA-N
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Description

2-Tosyloxycyclopentanone is a cyclopentanone derivative featuring a tosyloxy (p-toluenesulfonyloxy) group at the 2-position of the cyclopentane ring. The tosyloxy group is a sulfonate ester, renowned for its role as a superior leaving group in organic synthesis, particularly in nucleophilic substitution reactions .

Properties

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

(2-oxocyclopentyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C12H14O4S/c1-9-5-7-10(8-6-9)17(14,15)16-12-4-2-3-11(12)13/h5-8,12H,2-4H2,1H3

InChI Key

PAFZGOLQWSDLMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxocyclopentyl 4-methylbenzenesulfonate typically involves the reaction of cyclopentanone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Oxocyclopentyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Oxocyclopentyl 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxocyclopentyl 4-methylbenzenesulfonate involves its interaction with various molecular targets. In biochemical applications, it can act as an inhibitor or substrate for enzymes, affecting their activity and function. The sulfonate group plays a crucial role in its reactivity, enabling it to participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Cyclopentanone Derivatives

The following analysis compares 2-Tosyloxycyclopentanone with structurally related cyclopentanone compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Key Properties of Cyclopentanone Derivatives

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Evidence Source
This compound Tosyloxy (OTs) ~262.3* High leaving group ability; SN2 reactions General Knowledge
2-Acetyloxycyclopentanone Acetyloxy (OAc) ~156.2 Moderate leaving group; ester hydrolysis
2-Hexyl-2-methylcyclopentanone Hexyl, methyl 196.3 Hydrophobic (logP 3.8); fragrance applications
2-Octylcyclopentanone Octyl 196.3 Low polarity; potential polymer precursor
2-(2-Hydroxyethyl)cyclopentanone Hydroxyethyl 142.2 Hydrogen bonding; pharmaceutical intermediates
2-Isopropylcyclopentanone Isopropyl 140.2 Steric hindrance; flavor/fragrance industry
2-(3-Methyl-2-butenyl)cyclopentanone Prenyl 180.3 Conjugated system; bioactive compound synthesis

*Estimated based on molecular formula (C₁₂H₁₄O₃S).

Key Comparisons:

Leaving Group Efficiency: The tosyloxy group in this compound is a far better leaving group than acetyloxy () or hydroxyl groups (). This property makes it invaluable in nucleophilic substitutions (e.g., forming amines or thioethers) compared to acetyloxy derivatives, which require harsher hydrolysis conditions .

Hydrophobicity: Alkyl-substituted derivatives like 2-hexyl-2-methylcyclopentanone (logP 3.8, ) exhibit higher hydrophobicity than this compound. The polar tosyloxy group likely reduces logP, enhancing solubility in polar solvents—a critical factor in reaction design.

Steric and Electronic Effects :

  • Bulky substituents (e.g., isopropyl in ) introduce steric hindrance, slowing reaction rates. In contrast, the planar tosyloxy group minimizes steric interference while exerting an electron-withdrawing effect, activating the carbonyl for nucleophilic attack.

Synthetic Applications: Compounds with leaving groups (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, ) are intermediates in fungicide synthesis. Similarly, this compound could enable efficient synthesis of agrochemicals or pharmaceuticals via displacement reactions.

Biological Relevance :

  • Hydroxy-substituted derivatives () may interact with biological targets via hydrogen bonding, whereas tosyloxy derivatives are more likely to act as electrophilic intermediates in prodrug design.

Research Findings and Implications

  • Reactivity in Substitution Reactions: Tosylates undergo SN2 reactions at rates orders of magnitude faster than acetates or hydroxyl groups, as demonstrated in the synthesis of metconazole intermediates (). This aligns with the general reactivity of tosyloxy groups in cyclopentanones.
  • Thermal Stability: Alkyl-substituted cyclopentanones () exhibit higher thermal stability due to non-polar C-C bonds, while tosyloxy derivatives may decompose at elevated temperatures, releasing SO₂ or toluenesulfonic acid.
  • Spectroscopic Differentiation : The tosyloxy group’s strong IR absorption near 1360 cm⁻¹ (S=O stretch) and NMR signals for aromatic protons (~7.8 ppm) distinguish it from alkyl or hydroxy-substituted analogs ().

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